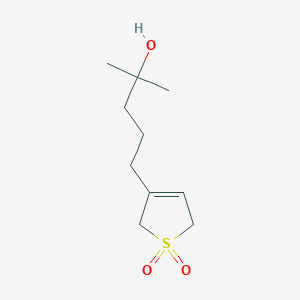

Myrcenol sulfone

Description

Structure

3D Structure

Properties

CAS No. |

1135-22-4 |

|---|---|

Molecular Formula |

C10H18O3S |

Molecular Weight |

218.32 g/mol |

IUPAC Name |

5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol |

InChI |

InChI=1S/C10H18O3S/c1-10(2,11)6-3-4-9-5-7-14(12,13)8-9/h5,11H,3-4,6-8H2,1-2H3 |

InChI Key |

OLQQKUGPGIOLIW-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCC1=CCS(=O)(=O)C1)O |

Canonical SMILES |

CC(C)(CCCC1=CCS(=O)(=O)C1)O |

Other CAS No. |

1135-22-4 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Myrcene Sulfone Intermediate: A Cornerstone in the Synthesis of Myrcenol

A Technical Guide to its Historical Development and Methodologies

For researchers, scientists, and professionals in drug development and fragrance chemistry, understanding the nuances of synthetic pathways is paramount. This in-depth guide explores the history and core methodologies surrounding the use of a myrcene sulfone intermediate in the synthesis of myrcenol, a valuable terpenoid in the fragrance industry. While the term "Myrcenol sulfone" is not a standard nomenclature for a final product, it colloquially refers to the pivotal cyclic sulfone intermediate that enables the selective synthesis of myrcenol from myrcene.

A Historical Perspective: Protecting the Diene

The challenge in converting myrcene to myrcenol lies in the selective hydration of the isolated double bond without affecting the conjugated diene system. Early methods of myrcenol synthesis were often plagued by low yields and complex reaction steps. A significant breakthrough came with the development of a method to protect the reactive diene moiety.

The key discovery, detailed in U.S. Patent 3,176,022, involves the reaction of myrcene with sulfur dioxide to form a cyclic sulfone. This reaction, a Diels-Alder type cycloaddition, effectively "protects" the diene, allowing for subsequent chemical transformations on the isolated double bond. This innovation paved the way for a more efficient and commercially viable route to high-purity myrcenol.

The Synthetic Workflow: A Three-Step Process

The synthesis of myrcenol from myrcene via the sulfone intermediate can be dissected into three primary experimental stages: sulfination, hydration, and thermal decomposition.

Caption: Synthetic workflow for myrcenol production via a myrcene sulfone intermediate.

Experimental Protocols

The following tables summarize the key experimental parameters for each step in the synthesis. It is important to note that specific conditions can be optimized to maximize yield and purity.

Table 1: Sulfination of Myrcene

| Parameter | Value/Range | Notes |

| Reactants | Myrcene, Sulfur Dioxide (SO₂) | Myrcene is typically sourced from turpentine oil. |

| Reaction Type | Diels-Alder Cycloaddition | Forms a cyclic sulfone adduct. |

| Temperature | Mild Conditions | High temperatures are generally not required. |

| Pressure | Atmospheric Pressure | Avoids the need for specialized high-pressure reactors. |

| Outcome | Formation of Myrcene Sulfone | The diene moiety of myrcene is protected. |

Table 2: Hydration of Myrcene Sulfone

| Parameter | Value/Range | Notes |

| Reactant | Myrcene Sulfone | The intermediate from the sulfination step. |

| Reagent | Sulfuric Acid (H₂SO₄) | Other acidic catalysts can also be used. |

| Reaction Type | Acid-Catalyzed Hydration | Selectively targets the isolated double bond. |

| Outcome | Formation of Hydrated Myrcene Sulfone | A tertiary alcohol is formed. |

Table 3: Thermal Decomposition of Hydrated Myrcene Sulfone

| Parameter | Value/Range | Notes |

| Reactant | Hydrated Myrcene Sulfone | The product of the hydration step. |

| Condition | Heating | The temperature is a critical parameter for yield. |

| Reaction Type | Retro-Diels-Alder and Elimination | Regenerates the diene and releases SO₂. |

| Product | Myrcenol | The desired terpene alcohol. |

Characterization of the Myrcene Sulfone Intermediate

The myrcene sulfone intermediate is a crystalline solid at room temperature. Its formation and purity can be assessed using various analytical techniques:

-

Infrared (IR) Spectroscopy: To confirm the presence of the sulfonyl group (S=O stretching vibrations).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the cyclic structure and confirm the absence of the conjugated diene protons of myrcene.

-

Melting Point Analysis: To assess the purity of the isolated intermediate.

Biological Activity of Related Terpene Sulfones

While the primary focus of the myrcene sulfone intermediate is in synthesis, the broader class of terpene sulfones has garnered interest for their potential biological activities. Research into various sulfonyl-containing compounds has revealed a range of promising properties.

Caption: Potential biological activities of terpene sulfone derivatives.

Studies on chiral 2(5H)-furanone sulfones possessing terpene moieties have demonstrated significant antimicrobial activity. For instance, certain compounds have shown prominent activity against Staphylococcus aureus and Bacillus subtilis.[1] Furthermore, some sulfones have been observed to act synergistically with aminoglycoside antibiotics, enhancing their efficacy.[1] The sulfonyl group, with its unique electronic and steric properties, is thought to play a crucial role in these biological interactions. Other reported activities for sulfonyl-containing compounds include anti-inflammatory and anticancer effects.[2]

Conclusion

The "discovery" of "this compound" is more accurately the story of the ingenious application of a myrcene sulfone intermediate as a protective group in the synthesis of myrcenol. This chemical strategy solved a significant challenge in terpene chemistry and remains a cornerstone of industrial myrcenol production. The detailed methodologies presented here provide a guide for researchers in the field. Furthermore, the emerging biological activities of related terpene sulfones open up new avenues for research and development, particularly in the pharmaceutical sciences. This historical synthetic pathway continues to be relevant, not only for the fragrance industry but also as an inspiration for the development of novel bioactive molecules.

References

Early Research on Terpene Sulfones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on terpene sulfones, focusing on their synthesis, chemical properties, and early biological evaluations. The information presented is based on a comprehensive review of early chemical literature, offering insights into the initial explorations of this unique class of organosulfur compounds.

Introduction to Terpene Sulfones

Terpenes, a vast and diverse class of naturally occurring hydrocarbons produced by a variety of plants, have long been a subject of chemical investigation due to their complex structures and biological activities. The introduction of a sulfonyl group (–SO2–) into a terpene scaffold yields a terpene sulfone, a synthetic modification that significantly alters the parent molecule's physicochemical properties, including its polarity, stability, and reactivity. Early research into terpene sulfones was primarily driven by the desire to understand the fundamental reactivity of terpenes and to create novel derivatives with potentially useful properties. These pioneering studies laid the groundwork for the later discovery of a wide range of biological activities associated with sulfone-containing compounds, including antimicrobial, anti-inflammatory, and anticancer effects.

Early Synthetic Methodologies

Initial investigations into the synthesis of terpene sulfones focused on two main strategies: the direct sulfonation of terpenes and the oxidation of terpene-derived sulfides. These methods, often employing harsh reaction conditions by modern standards, were instrumental in accessing the first examples of this compound class.

Direct Sulfonation of Terpenes

One of the earliest approaches to terpene sulfones involved the direct reaction of terpenes with sulfonating agents. A notable example is the reaction of terpenes with sulfur dioxide. This method often leads to complex mixtures of products due to the propensity of the terpene carbocation intermediates to undergo rearrangements, such as the Wagner-Meerwein rearrangement.

A solution of the terpene in a suitable inert solvent, such as chloroform or petroleum ether, was typically cooled in an ice-salt bath. Gaseous sulfur dioxide was then bubbled through the solution, or a solution of sulfur dioxide in the same solvent was added dropwise. The reaction mixture was often left to stand for several hours or days at a low temperature. The resulting product, often a crystalline solid, was then isolated by filtration and purified by recrystallization, typically from ethanol or acetone.

Oxidation of Terpene Sulfides

A more controlled and widely adopted method for the synthesis of terpene sulfones involved a two-step process: the initial synthesis of a terpene sulfide followed by its oxidation to the corresponding sulfone. This approach offered better control over the final product structure and was applicable to a wider range of terpene skeletons.

-

Step 1: Synthesis of Terpene Sulfide. A terpene-derived halide or epoxide was reacted with a thiol, such as thiophenol or an alkyl mercaptan, in the presence of a base (e.g., sodium ethoxide in ethanol). The reaction mixture was typically heated under reflux for several hours. After cooling, the product was extracted with an organic solvent and purified by distillation or chromatography.

-

Step 2: Oxidation to Terpene Sulfone. The purified terpene sulfide was dissolved in a suitable solvent like glacial acetic acid. An oxidizing agent, most commonly hydrogen peroxide (often in excess), was added portion-wise while controlling the temperature with an ice bath. The reaction mixture was then stirred for several hours at room temperature or with gentle heating until the oxidation was complete (as determined by TLC or other methods available at the time). The sulfone product was then isolated by pouring the reaction mixture into water, followed by filtration or extraction and subsequent purification by recrystallization. A 2010 study on the synthesis of pinane sulfones utilized m-chloroperbenzoic acid for this oxidation step.

Quantitative Data from Early Research

The quantitative data available from early publications is often limited to melting points, elemental analysis, and reaction yields. Spectroscopic data, particularly from infrared (IR) and later nuclear magnetic resonance (NMR) spectroscopy, became more common in later "early" research.

| Terpene Derivative | Synthetic Method | Oxidizing Agent | Yield (%) | Melting Point (°C) | Spectroscopic Data (if available) | Reference |

| Pinane Sulfone Derivative | Thiol addition to β-pinene, followed by oxidation | m-Chloroperbenzoic acid | Not specified | Not specified | Not specified | (Gavrilov et al., 2010) |

| Chiral 2(5H)-Furanone Sulfone with l-borneol moiety | Oxidation of corresponding thioether | Hydrogen peroxide in acetic acid | Not specified | Not specified | IR: 1342–1350 cm⁻¹ (SO₂ asym), 1151–1163 cm⁻¹ (SO₂ sym) | (Molecules, 2023)[1] |

Key Chemical Transformations and Mechanistic Insights

Early research on terpene sulfones was instrumental in elucidating fundamental reaction mechanisms in terpene chemistry. The introduction of the strongly electron-withdrawing sulfonyl group often influenced the stereochemical outcome of reactions and the stability of intermediates.

The Wagner-Meerwein Rearrangement in Terpene Sulfone Synthesis

The synthesis of terpene sulfones, particularly through direct sulfonation or reactions involving carbocation intermediates, is often accompanied by skeletal rearrangements. The Wagner-Meerwein rearrangement, a 1,2-migration of an alkyl, aryl, or hydride group to a neighboring carbocation center, is a classic example observed in terpene chemistry.[1] The formation of a carbocation upon the addition of a sulfonating agent to a terpene double bond can trigger this rearrangement, leading to a more stable carbocation and ultimately a rearranged sulfone product.

Figure 1: Generalized pathway of terpene sulfonation involving a Wagner-Meerwein rearrangement.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of terpene sulfones in early research followed a logical progression from synthesis and purification to structural elucidation using the analytical techniques of the time.

Figure 2: A typical experimental workflow for the synthesis and characterization of terpene sulfones in early research.

Early Biological Evaluation

The biological testing of terpene sulfones in the early days of their discovery was not as systematic as it is today. Initial studies, when conducted, were often limited to basic screening for antimicrobial activity. The broader therapeutic potential of sulfone-containing compounds was recognized more widely in later decades.

Antimicrobial Activity

Some of the earliest biological evaluations of terpene sulfones focused on their ability to inhibit the growth of bacteria and fungi. These assays were typically qualitative or semi-quantitative, such as the agar diffusion method. More recent studies, while not strictly "early," have built upon this foundation, providing more detailed quantitative data. For example, a 2010 study investigated the antifungal properties of pinane-derived sulfones. A 2023 study on chiral 2(5H)-furanone sulfones with terpene moieties reported minimum inhibitory concentrations (MICs) against various bacteria.[1]

| Terpene Sulfone | Test Organism | Biological Activity | Quantitative Data | Reference |

| Pinane Sulfone Derivatives | Fungi | Antifungal | Not specified | (Gavrilov et al., 2010) |

| Chiral 2(5H)-Furanone Sulfone with l-borneol moiety | Staphylococcus aureus | Antibacterial | MIC = 8 µg/mL | (Molecules, 2023)[1] |

| Chiral 2(5H)-Furanone Sulfone with l-borneol moiety | Bacillus subtilis | Antibacterial | MIC = 8 µg/mL | (Molecules, 2023)[1] |

Signaling Pathways

The concept of specific molecular signaling pathways was not a focal point of early chemical research. Therefore, literature from that period does not describe the investigation of terpene sulfones in the context of specific signaling cascades. Modern research on sulfone-containing compounds has begun to explore these mechanisms, but this falls outside the scope of "early research."

Conclusion

The early research on terpene sulfones was characterized by a focus on fundamental synthesis and the exploration of the chemical reactivity of these novel derivatives. The development of synthetic methods, such as direct sulfonation and the oxidation of terpene sulfides, provided the first access to this class of compounds. Mechanistic studies, particularly concerning the Wagner-Meerwein rearrangement, deepened the understanding of terpene chemistry. While early biological evaluations were limited, they foreshadowed the later discovery of a wide range of biological activities for sulfone-containing molecules. This foundational work has provided a rich chemical landscape for contemporary researchers in medicinal chemistry and drug discovery to explore.

References

Synthesis of Myrcenol Sulfone from Myrcene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcenol sulfone, systematically known as 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol, is a valuable organosulfur compound derived from the monoterpene β-myrcene. Its synthesis is a key step in the production of myrcenol, a fragrance ingredient. This technical guide provides a detailed overview of the synthetic pathway from myrcene to this compound, based on established chemical principles. The process involves a two-step reaction sequence: a cheletropic reaction of myrcene with sulfur dioxide to form a cyclic sulfone intermediate, followed by a selective acid-catalyzed hydration of the isolated double bond. This document outlines the theoretical reaction mechanism, a generalized experimental workflow, and the types of data critical for process characterization.

Introduction

β-Myrcene, a naturally occurring olefinic monoterpene, serves as a versatile starting material in the chemical industry. One of its important transformations is the conversion to myrcenol, a compound used in perfumery. The synthesis of myrcenol often proceeds through a key intermediate, this compound. This route involves the protection of the conjugated diene system of myrcene via the formation of a cyclic sulfone, allowing for the selective hydration of the otherwise less reactive trisubstituted double bond. The resulting this compound can then be used for subsequent reactions or for the regeneration of myrcenol. This guide focuses on the synthesis of the stable this compound intermediate.

Reaction Pathway

The conversion of myrcene to this compound is a two-step process. First, the conjugated diene portion of the myrcene molecule reacts with sulfur dioxide in a [4+1] cycloaddition (cheletropic reaction) to form a stable cyclic sulfone, known as myrcene sulfone. This step effectively protects the diene. The second step is the selective hydration of the isolated carbon-carbon double bond in the side chain to form the tertiary alcohol, this compound.

Experimental Protocols

Step 1: Synthesis of Myrcene Sulfone (Cheletropic Reaction)

This step involves the reaction of β-myrcene with sulfur dioxide to form the cyclic adduct, 3-(4-methyl-3-pentenyl)sulfolene.

Methodology:

-

Reactor Setup: A pressure-rated reactor equipped with cooling capabilities, a stirrer, and ports for reactant addition and monitoring is required.

-

Charging Reactants: Liquid sulfur dioxide is charged into the cooled reactor. An optional polymerization inhibitor (e.g., hydroquinone) may be added.

-

Myrcene Addition: β-Myrcene is added to the sulfur dioxide. The reaction is typically performed in the absence of a solvent, with one of the reactants acting as the solvent. The molar ratio of SO₂ to myrcene is generally kept in excess for SO₂ to ensure complete conversion of the myrcene.

-

Reaction Conditions: The mixture is stirred and allowed to react. The reaction is often carried out at or below room temperature. As the reaction can be exothermic, cooling is necessary to maintain the desired temperature and prevent unwanted side reactions or polymerization.

-

Workup and Isolation: Upon completion, the excess sulfur dioxide is vented or removed by distillation. The crude myrcene sulfone product, a crystalline solid, can be purified by recrystallization from a suitable solvent (e.g., an alcohol or hydrocarbon solvent).

Step 2: Hydration of Myrcene Sulfone to this compound

This step involves the acid-catalyzed hydration of the isolated double bond of the myrcene sulfone intermediate.

Methodology:

-

Dissolution: The purified myrcene sulfone from Step 1 is dissolved in a suitable solvent mixture, which often includes a co-solvent like acetone to ensure miscibility.

-

Acid Addition: An aqueous solution of a strong acid, such as sulfuric acid or phosphoric acid, is added to the myrcene sulfone solution.[1] The concentration of the acid and the ratio of acid to substrate are critical parameters that control the reaction rate and selectivity.

-

Reaction Conditions: The mixture is stirred vigorously at a controlled temperature, typically ranging from 0°C to below 50°C, to promote the hydration reaction while minimizing potential side reactions like isomerization or degradation.[1] The reaction progress is monitored by techniques such as TLC or GC.

-

Neutralization and Workup: Once the reaction is complete, the mixture is cooled and neutralized with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).

-

Extraction and Isolation: The product is extracted into an organic solvent (e.g., toluene or diethyl ether). The organic layers are combined, washed with water and/or brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or recrystallization.

Experimental Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is depicted below. This workflow highlights the key stages of reaction, separation, and purification.

Data Presentation

Precise quantitative data for this synthesis is not publicly available. However, a comprehensive research campaign would aim to populate tables similar to the ones below to optimize and characterize the process.

Table 1: Reaction Conditions for Myrcene Sulfone Synthesis (Step 1)

| Parameter | Range / Value | Purpose / Comment |

| Myrcene Purity | >95% | High purity starting material is crucial to avoid side products. |

| Molar Ratio (SO₂:Myrcene) | Data not available | Typically >1:1 to ensure full conversion of myrcene. |

| Temperature (°C) | Data not available | Likely low temperature (e.g., 0-25°C) to control exothermicity. |

| Reaction Time (h) | Data not available | Monitored until myrcene is consumed (e.g., by GC). |

| Solvent | None (typically) | Reactants are often used neat. |

| Yield (%) | Data not available | Target >90% for an efficient process. |

Table 2: Reaction Conditions for this compound Synthesis (Step 2)

| Parameter | Range / Value | Purpose / Comment |

| Substrate | Myrcene Sulfone | Purified intermediate from Step 1. |

| Acid Catalyst | Sulfuric Acid | Other strong acids like phosphoric acid could be used.[1] |

| Acid Concentration (M) | Data not available | A key parameter for optimization (e.g., 5-13 M).[1] |

| Co-Solvent | Acetone | Used to ensure homogeneity of the reaction mixture. |

| Temperature (°C) | 0 to <50 | To control selectivity and prevent degradation.[1] |

| Reaction Time (h) | Data not available | Monitored by TLC or GC for disappearance of starting material. |

| Yield (%) | Data not available | Target >85% for an efficient hydration step. |

Conclusion

The synthesis of this compound from β-myrcene is an effective and industrially relevant process that leverages the principles of cheletropic reactions and selective hydration. By protecting the labile conjugated diene as a stable sulfone, the selective functionalization of the isolated double bond is achieved with high efficiency. While detailed, optimized protocols are proprietary, the general methodology presented here provides a solid foundation for researchers and drug development professionals. Further process development would focus on optimizing reaction parameters such as temperature, reactant ratios, and catalyst concentration to maximize yield and purity while ensuring a safe and scalable operation.

References

- 1. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]

- 2. Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of Myrcenol sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcenol sulfone, systematically known as 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol, is an organosulfur compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and general biological context. Due to the limited availability of specific experimental data in the public domain, this document focuses on the established synthetic pathway and the expected chemical behavior based on its structural features. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

This compound is the product of the hydration of the Diels-Alder adduct of myrcene and sulfur dioxide. Its chemical structure combines a sulfolene ring with a tertiary alcohol moiety.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol | - |

| CAS Number | 1135-22-4 | - |

| Molecular Formula | C₁₀H₁₈O₃S | - |

| Molecular Weight | 218.32 g/mol | - |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the reaction of myrcene with sulfur dioxide, followed by the hydration of the resulting cyclic sulfone intermediate.[1]

Experimental Protocols

Step 1: Formation of Myrcene Sulfone (Cyclic Sulfone Intermediate)

A general procedure for the formation of the cyclic sulfone intermediate involves the reaction of myrcene with sulfur dioxide. This reaction is a [4+1] cycloaddition (a Diels-Alder type reaction) where the conjugated diene system of myrcene reacts with sulfur dioxide.

-

Reactants: Myrcene, Sulfur Dioxide.

-

General Conditions: This reaction is typically carried out in a suitable solvent under controlled temperature. Specific catalysts are generally not required for this cycloaddition.

Step 2: Hydration of Myrcene Sulfone to this compound

The myrcene sulfone intermediate is then hydrated to yield this compound. This step involves the addition of water across one of the double bonds in the myrcene-derived portion of the molecule, leading to the formation of a tertiary alcohol.

-

Reactants: Myrcene Sulfone, Water.

-

General Conditions: The hydration is typically acid-catalyzed.

Disclaimer: Detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, temperatures, work-up procedures, and purification methods for the synthesis of this compound are not available in the reviewed literature. The information provided is based on general knowledge of similar chemical transformations.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the functional groups present in its structure: the sulfone group within the sulfolene ring and the tertiary alcohol.

-

Sulfone Group: The sulfonyl group (-SO₂-) is a strong electron-withdrawing group, which influences the reactivity of the adjacent carbon atoms. Sulfones are generally stable but can undergo reactions such as Ramberg–Bäcklund reaction under specific basic conditions to form alkenes.

-

Tertiary Alcohol: The tertiary alcohol group can undergo reactions typical of this functional group, such as dehydration to form an alkene under acidic conditions and at elevated temperatures, or conversion to an alkyl halide.

-

Alkene Moiety: The double bond within the sulfolene ring can potentially undergo addition reactions, although the electron-withdrawing nature of the sulfone group can deactivate it towards electrophilic attack.

Potential Biological Activity

While no specific biological studies on this compound have been found in the reviewed literature, the sulfone functional group is present in a variety of biologically active compounds.[2][3][4][5] Molecules containing a sulfone moiety have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The presence of the sulfone group in this compound suggests that it could be a candidate for biological screening.

Spectroscopic Data

A thorough search of scientific databases did not yield any published experimental spectroscopic data (NMR, IR) for this compound. For the purpose of providing a complete technical guide, the expected spectral features are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | - Signals for methyl groups (singlets).- Signals for methylene protons adjacent to the sulfone group and in the aliphatic chain (multiplets).- Signal for the vinyl proton in the sulfolene ring (multiplet).- Signal for the hydroxyl proton (singlet, may be broad and exchangeable with D₂O). |

| ¹³C NMR | - Signals for methyl carbons.- Signals for methylene carbons.- Signal for the carbon bearing the hydroxyl group (quaternary).- Signals for the sp² carbons of the double bond in the sulfolene ring.- Signals for the carbons adjacent to the sulfone group. |

| FTIR | - Strong, characteristic absorption bands for the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).- Broad absorption band for the O-H stretching of the tertiary alcohol (around 3600-3200 cm⁻¹).- C-H stretching and bending vibrations for the aliphatic portions of the molecule.- C=C stretching vibration for the double bond in the ring. |

Note: The information in Table 2 is predictive and based on the known spectral characteristics of the functional groups present in this compound. Experimental verification is required.

Conclusion

This compound is a derivative of the naturally occurring monoterpene myrcene. Its synthesis involves a well-established chemical transformation, and its structure suggests a range of potential chemical reactivities. While there is a lack of specific experimental data in the current literature, this guide provides a foundational understanding of its chemical nature. Further research is warranted to fully characterize its physical and chemical properties, explore its reactivity, and investigate its potential biological activities. The availability of detailed experimental protocols and spectroscopic data would be invaluable for advancing the scientific understanding and potential applications of this compound.

References

- 1. EP0112727A2 - Process for producing myrcenol - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to Myrcenol Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Myrcenol Sulfone, scientifically known as 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol. The information presented is intended to support research and development activities by providing detailed data on its properties, synthesis, and potential biological relevance.

Chemical Identity and Physical Properties

This compound (CAS No. 1135-22-4) is an organosulfur compound derived from myrcene. It is characterized by a sulfonyl functional group incorporated into a five-membered heterocyclic ring (a dihydrothiophene 1,1-dioxide) and a substituted pentanol side chain. The presence of the sulfonyl group and the hydroxyl group imparts distinct chemical properties to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol | |

| CAS Number | 1135-22-4 | |

| Molecular Formula | C₁₀H₁₈O₃S | |

| Molecular Weight | 218.32 g/mol | |

| Physical State | Liquid at room temperature | [1] |

| Boiling Point | Approximately 200 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; less soluble in water.[1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the readily available monoterpene, myrcene. The overall synthetic pathway involves the formation of a cyclic sulfone intermediate followed by hydration.

Experimental Protocols

Step 1: Synthesis of Myrcene Sulfone (Cyclic Intermediate)

A common method for the formation of the cyclic sulfone from myrcene involves a reaction with sulfur dioxide. This reaction proceeds via a mechanism analogous to a Diels-Alder reaction, where the conjugated diene system of myrcene reacts with sulfur dioxide.

-

Reaction Conditions: Myrcene is reacted with sulfur dioxide under mild conditions.[1] This process is economically viable as it does not necessitate high temperatures or pressures.[1]

Step 2: Hydration of Myrcene Sulfone

The cyclic myrcene sulfone intermediate is then hydrated to yield the final product, this compound.

-

Reaction Conditions: The hydration is typically carried out in the presence of sulfuric acid.[1] The reaction temperature is controlled to optimize the yield and purity of the final product.[1]

Spectral Data

At present, publicly available, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol is limited. Researchers are advised to perform their own spectral analysis for structural confirmation and purity assessment upon synthesis.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not extensively documented in publicly accessible literature, the precursor molecule, myrcene, has been investigated for various pharmacological effects. Additionally, the broader class of sulfone derivatives has shown a range of biological activities.

It has been suggested that this compound may possess antimicrobial and anti-inflammatory properties.[1] The sulfone functional group is known to be a key pharmacophore in a variety of therapeutic agents.[2]

Potential Anti-inflammatory Action (Hypothesized)

The anti-inflammatory potential of sulfone derivatives has been documented.[1] Some sulfone compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) in activated macrophages.[1] The mechanism for this inhibition can involve the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[1]

It is important to note that the biological activities and the specific signaling pathways for this compound have not been conclusively determined and require further experimental validation. The information on potential anti-inflammatory effects is extrapolated from studies on other sulfone derivatives.

References

An In-depth Technical Guide to Myrcenol Sulfone

This guide provides a comprehensive overview of Myrcenol sulfone, including its chemical identity, synthesis, and methods for its identification. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identification and Properties

This compound, with the CAS number 1135-22-4, is an organosulfur compound. Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1135-22-4[1] |

| IUPAC Name | 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol[1] |

| Molecular Formula | C₁₀H₁₈O₃S[1] |

| Molecular Weight | 218.32 g/mol [1] |

| Canonical SMILES | CC(C)(CCCC1=CCS(=O)(=O)C1)O[1] |

| InChI Key | OLQQKUGPGIOLIW-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Physical State | Liquid at room temperature | [2] |

| Boiling Point | Approximately 200 °C | [2] |

| Solubility | Soluble in THF, chloroform (for polymeric form) | [1] |

| Characteristic IR Bands | 1130 cm⁻¹ (asymmetric S=O stretch), 1320 cm⁻¹ (symmetric S=O stretch) | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with myrcene, a naturally occurring terpene. The overall synthetic pathway is illustrated in the workflow diagram below.

Caption: Synthesis of this compound from Myrcene.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound.

Step 1: Synthesis of Myrcene Sulfone (Intermediate)

-

Reaction Setup: In a well-ventilated fume hood, a pressure-resistant reaction vessel is charged with myrcene.

-

Addition of Sulfur Dioxide: Liquid sulfur dioxide is carefully added to the reaction vessel. The molar ratio of myrcene to SO₂ should be approximately 1:1.2.

-

Reaction Conditions: The vessel is sealed and the reaction mixture is stirred at a temperature between 50-80 °C. The reaction progress is monitored by TLC or GC.

-

Work-up: Once the reaction is complete, the vessel is cooled to room temperature, and the excess SO₂ is carefully vented. The crude myrcene sulfone is obtained after removal of any remaining volatile components under reduced pressure.

Step 2: Hydration of Myrcene Sulfone to this compound

-

Reaction Setup: The crude myrcene sulfone from Step 1 is dissolved in a suitable organic solvent (e.g., acetone or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Acidic Hydration: A solution of dilute sulfuric acid (e.g., 10% v/v in water) is added dropwise to the stirred solution of myrcene sulfone at 0-5 °C.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the hydration is complete (monitored by TLC or GC). The reaction temperature can be maintained between 50-130 °C to optimize the reaction rate.[1]

-

Work-up and Purification: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Identification and Characterization

The identification and characterization of this compound can be performed using a combination of spectroscopic and chromatographic techniques. A general workflow for the identification of a synthesized organic compound is presented below.

Caption: General workflow for the identification of a synthesized compound.

Table 3: Spectroscopic Data for the Identification of this compound

| Technique | Expected/Observed Features |

| ¹H NMR | - Signals corresponding to the two methyl groups of the tertiary alcohol. - A complex pattern of signals for the methylene groups in the aliphatic chain and the dihydrothiophene ring. - A signal for the vinylic proton in the dihydrothiophene ring. - A signal for the hydroxyl proton. |

| ¹³C NMR | - A signal for the quaternary carbon of the tertiary alcohol. - Signals for the two methyl carbons attached to the quaternary carbon. - Signals for the methylene carbons in the aliphatic chain and the dihydrothiophene ring. - Signals for the sp² carbons in the dihydrothiophene ring. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - Strong absorption bands around 1320 cm⁻¹ and 1130 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the S=O group in the sulfone.[1] |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed. - Fragmentation patterns corresponding to the loss of water (M-18) and other characteristic fragments of the molecule. |

Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of sulfone-containing compounds has been investigated for various therapeutic applications.

Sulfones are known to possess a range of biological activities, including:

-

Antimicrobial activity: Many sulfone derivatives have been reported to exhibit antibacterial and antifungal properties.[3]

-

Anti-inflammatory activity: Some sulfones have shown potential as anti-inflammatory agents.[4]

-

Anticancer activity: Certain sulfone-containing compounds have been investigated for their potential as anticancer agents.

It has been mentioned that this compound has been explored for its potential antimicrobial and anti-inflammatory properties, though detailed studies are not widely available.[1] Further research is needed to fully elucidate the biological activity and potential therapeutic applications of this compound.

References

A Technical Guide to Organosulfur Compounds Derived from Natural Terpenes: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosulfur compounds derived from natural terpenes represent a burgeoning class of molecules with significant therapeutic potential. Terpenes, the largest and most diverse group of naturally occurring compounds, provide a rich scaffold for chemical modification. The incorporation of sulfur-containing functional groups into these terpene frameworks can dramatically alter their physicochemical properties and biological activities, leading to novel compounds with enhanced efficacy and unique mechanisms of action. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Synthesis of Terpene-Derived Organosulfur Compounds

The synthesis of organosulfur compounds from natural terpenes involves a variety of chemical transformations, primarily targeting the double bonds and functional groups inherent in the terpene skeletons. Common starting materials include readily available monoterpenes such as limonene, α-pinene, and 3-carene, as well as sesquiterpenes.

Synthesis of Terpene Thiols

The introduction of a thiol group is a key step in the synthesis of many organosulfur terpenes. Several methods have been developed for this purpose:

-

Addition of Hydrogen Sulfide: The direct addition of hydrogen sulfide (H₂S) to the double bonds of terpenes can be achieved, often in the presence of a Lewis acid catalyst. However, this method can sometimes lead to a mixture of products due to rearrangements of the terpene skeleton[1][2].

-

From Terpene Alcohols: A more selective method involves the conversion of terpene alcohols to their corresponding tosylates or halides, followed by nucleophilic substitution with a sulfur nucleophile like thioacetate or thiourea. Subsequent hydrolysis or reduction yields the desired thiol[1][2].

-

Ring-Opening of Epoxides: Terpene epoxides can be regioselectively opened with sulfur nucleophiles to afford hydroxy-functionalized thiols[1].

Synthesis of Ajoene

Ajoene, a well-known organosulfur compound derived from allicin (found in garlic), serves as a prominent example. While not a direct terpene derivative, its allyl sulfide structure is related. A short and efficient total synthesis of ajoene has been developed that avoids the unstable allicin intermediate. This multi-step synthesis involves the construction of a key precursor containing both a sulfide and a selenide moiety, followed by oxidation and selenoxide elimination to furnish ajoene[3][4][5].

Quantitative Biological Data

The incorporation of sulfur into terpene scaffolds has been shown to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following tables summarize key quantitative data from the literature.

Table 1: Antimicrobial Activity of Terpene-Derived Organosulfur Compounds

| Compound Class | Terpene Origin | Organism | Activity | Value | Reference |

| Pinane-based Sulfenimines | α-Pinene | Staphylococcus aureus (MSSA & MRSA) | MIC | 8–32 µg/mL | [4][5][6] |

| Pinane-based Sulfenimines | α-Pinene | Pseudomonas aeruginosa | MIC | 8–32 µg/mL | [4][5][6] |

| Pinane-based Sulfenimines | α-Pinene | Candida albicans | MIC | 8–32 µg/mL | [4][5][6] |

| (+)-α-Pinene | α-Pinene | Cryptococcus neoformans | MIC | 117 µg/mL | [7] |

| (+)-β-Pinene | β-Pinene | Cryptococcus neoformans | MIC | 117 µg/mL | [7] |

| Terpene Thiols | Various | Various Bacteria & Fungi | MIC | Varies | [2][8] |

Table 2: Anticancer Activity of Terpene-Derived Organosulfur Compounds and Related Molecules

| Compound | Terpene/Precursor Origin | Cell Line | Activity | Value | Reference |

| d-limonene | Limonene | Lung cancer cells | Apoptosis induction | - | [9] |

| Ajoene Analogues | Allicin | WHCO1 (esophageal cancer) | IC50 | Varies | [10] |

| β-pinene derivatives | β-Pinene | Colletotrichum gloeosporioides | IC50 | <200 µmol/L | [11] |

Experimental Protocols

General Procedure for the Synthesis of Terpene Thiols from Terpene Alcohols

This protocol is a generalized procedure based on the synthesis of neomenthanethiol from menthol[2].

-

Tosylation of the Terpene Alcohol: The starting terpene alcohol (1 equivalent) is dissolved in pyridine. To this solution, p-toluenesulfonyl chloride (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then poured into ice-water and extracted with diethyl ether. The organic layer is washed with saturated copper sulfate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the terpene tosylate.

-

Thioacetylation: The terpene tosylate (1 equivalent) is dissolved in a suitable solvent such as DMF. Potassium thioacetate (1.5 equivalents) is added, and the mixture is heated to 80-100 °C for several hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried, and concentrated. The crude thioacetate can be purified by column chromatography.

-

Hydrolysis to the Thiol: The purified terpene thioacetate (1 equivalent) is dissolved in methanol. An aqueous solution of sodium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is acidified with dilute HCl and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the crude terpene thiol, which can be further purified by distillation or chromatography.

Synthesis of Pinane-based Sulfenimines

This is a general representation of the synthesis described for pinane-derived sulfenimines[4][5][6].

-

Synthesis of Pinane Hydroxythiols: Chiral pinane hydroxythiols are synthesized from α-pinene oxide through ring-opening reactions with appropriate sulfur nucleophiles.

-

Condensation with Aldehydes or Ketones: The pinane hydroxythiol (1 equivalent) is dissolved in a suitable solvent like dichloromethane. An aldehyde or ketone (1.1 equivalents) and a dehydrating agent (e.g., anhydrous magnesium sulfate) are added. The reaction mixture is stirred at room temperature until the formation of the sulfenimine is complete (monitored by TLC). The solid is filtered off, and the solvent is evaporated to yield the crude sulfenimine, which is then purified by column chromatography.

Mechanisms of Action and Signaling Pathways

Organosulfur compounds derived from terpenes exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cancer cell proliferation, and survival.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many terpenes and organosulfur compounds have been shown to inhibit this pathway[12][13][14][15][16][17][18]. The general mechanism involves the prevention of the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by organosulfur terpenoids.

Anticancer Activity: Modulation of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Terpenoids like limonene have been shown to exert anticancer effects by modulating these pathways[19][20][21][22][23]. Organosulfur compounds can also influence these signaling cascades[24][25][26]. The combined effect within a terpene-derived organosulfur molecule could lead to potent anticancer activity through the induction of apoptosis and inhibition of cell growth.

Caption: Modulation of PI3K/Akt and MAPK pathways by organosulfur terpenoids.

Conclusion

Organosulfur compounds derived from natural terpenes are a promising class of bioactive molecules with diverse therapeutic applications. Their synthesis from readily available natural products offers a sustainable approach to novel drug discovery. The quantitative data on their biological activities, coupled with an understanding of their mechanisms of action at the molecular level, provides a solid foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the full potential of these fascinating compounds in the development of next-generation therapeutics.

References

- 1. Synthesis of Monoterpene Thiols | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. US3248315A - Thiol production - Google Patents [patents.google.com]

- 4. Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 11. researchgate.net [researchgate.net]

- 12. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Modulation of PI3K/AKT signaling and DFT modeling via selected pharmaceutical compounds attenuates carrageenan-induced inflammation and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The therapeutic effects of natural organosulfur compounds on atherosclerosis and their potential mechanisms: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

The Formation of Myrcenol Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myrcenol sulfone, a versatile organosulfur compound, has garnered interest in various chemical and pharmaceutical applications. Its synthesis is primarily achieved through two distinct mechanistic pathways: a cycloaddition-hydration route yielding a monomeric form, and a free-radical copolymerization resulting in a polymeric structure. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Synthesis Pathways and Mechanisms

The formation of this compound can be approached via two main synthetic strategies, each yielding a product with a distinct molecular architecture.

Cycloaddition of Myrcene with Sulfur Dioxide followed by Hydration

This pathway leads to the formation of monomeric this compound, identified by the IUPAC name 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol. The process involves two key steps:

-

Step 1: [4+2] Cycloaddition (Diels-Alder Type Reaction) : Myrcene, a naturally occurring monoterpene, reacts with sulfur dioxide in what is described as a Diels-Alder reaction.[1][2] In this pericyclic reaction, the conjugated diene system of myrcene reacts with sulfur dioxide (the dienophile) to form a cyclic adduct known as myrcene sulfone. This reaction is thermally allowed and proceeds in a concerted fashion.[3][4] Interestingly, sulfur dioxide itself can catalyze this cycloaddition.[5]

-

Step 2: Hydration : The intermediate myrcene sulfone undergoes hydration, typically in the presence of an acid catalyst such as sulfuric acid, to yield the final product, this compound.[2][6] This step involves the addition of a water molecule across the isolated double bond of the myrcene moiety.

The overall reaction can be visualized as follows:

Free-Radical Copolymerization of β-Myrcene and Sulfur Dioxide

This synthetic route produces a polymeric form of this compound, systematically named poly[(7-methyl-3-methyleneocta-1,6-diene) sulfone].[6] This process is a type of addition polymerization initiated by free radicals.

The mechanism proceeds through the classical steps of radical polymerization:

-

Initiation : A radical initiator, such as an azo-initiator (e.g., AIBN), is thermally decomposed to generate initial radicals. These radicals then react with one of the monomers, either β-myrcene or sulfur dioxide, to start the polymer chain. The initiation typically occurs at temperatures between 60-80°C.[6]

-

Propagation : The newly formed radical center attacks another monomer molecule, leading to the growth of the polymer chain. This process involves the insertion of sulfur dioxide into the allylic C=C bonds of β-myrcene, resulting in an alternating copolymer structure.[6]

-

Termination : The growth of the polymer chain is terminated by various mechanisms, such as combination or disproportionation of two growing radical chains.

The resulting polymer is a 1:1 alternating copolymer of β-myrcene and sulfur dioxide.[6]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Cycloaddition-Hydration Route | Free-Radical Copolymerization Route | Reference(s) |

| Starting Materials | β-Myrcene, Sulfur Dioxide, Water | β-Myrcene (purified ≥99%), Sulfur Dioxide | [2][6] |

| Catalyst/Initiator | Sulfuric Acid (for hydration) | Azo-initiators (e.g., AIBN, AIBME) | [2][6] |

| Temperature | 50-130 °C (for hydration step) | 60-80 °C (for initiation) | [6] |

| Solvent | Not specified, may be solvent-free | Solvent-free | [6] |

| Yield | Not explicitly stated | > 85% | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Monomeric this compound | Poly(myrcene sulfone) | Reference(s) |

| IUPAC Name | 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol | poly[(7-methyl-3-methyleneocta-1,6-diene) sulfone] | [6] |

| Molecular Formula | C10H18O3S | [-CH₂-C(CH₃)=CH-CH₂-CH₂-C(=CH₂)-CH₃-SO₂-]ₙ | [6] |

| Molecular Weight | 218.32 g/mol | 20,000–40,000 g/mol | [6] |

| Physical State | Liquid at room temperature | Solid | [6] |

| Boiling Point | ~200 °C | Not applicable | [6] |

| Glass Transition Temp. (Tg) | Not applicable | ~75 °C | [6] |

| Decomposition Temp. | Not specified | > 180 °C | [6] |

Experimental Protocols

The following are generalized experimental protocols derived from the available literature. Researchers should optimize these procedures for their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Monomeric this compound via Cycloaddition-Hydration

Materials:

-

β-Myrcene

-

Liquid Sulfur Dioxide

-

Sulfuric Acid

-

Water

-

Suitable reaction vessel (pressure-rated for handling SO₂)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Formation of Myrcene Sulfone:

-

In a pressure-rated reaction vessel, combine β-myrcene and a molar excess of liquid sulfur dioxide.

-

The reaction can be performed under mild conditions without the need for high temperatures or pressures.[6] It is recommended to conduct the reaction at or below room temperature to control the exothermicity.

-

Allow the reaction to proceed until the consumption of myrcene is complete (monitoring by TLC or GC is recommended).

-

Carefully vent the excess sulfur dioxide in a fume hood. The resulting crude product is myrcene sulfone.

-

-

Hydration of Myrcene Sulfone:

-

To the crude myrcene sulfone, add water and a catalytic amount of sulfuric acid.

-

Heat the mixture to a temperature in the range of 50-130 °C.[6] The optimal temperature should be determined experimentally to maximize yield and minimize side reactions.

-

Monitor the reaction progress by TLC or GC until the hydration is complete.

-

Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

-

Protocol 2: Synthesis of Poly(myrcene sulfone) via Free-Radical Copolymerization

Materials:

-

β-Myrcene (purified ≥99%)

-

Liquid Sulfur Dioxide

-

Azo-initiator (e.g., AIBN)

-

Suitable reaction vessel (pressure-rated)

Procedure:

-

Monomer and Initiator Preparation:

-

In a pressure-rated reaction vessel, combine purified β-myrcene and liquid sulfur dioxide in a 1:1 molar ratio.[6] The reaction is typically performed under solvent-free conditions.

-

Add the azo-initiator (a typical loading would be 0.1-1 mol% relative to the monomers).

-

-

Polymerization:

-

Seal the reaction vessel and heat the mixture to a temperature between 60-80 °C to initiate the polymerization.[6]

-

Maintain the temperature and stir the reaction mixture for a sufficient period to achieve high conversion. The reaction time will depend on the specific initiator and temperature used.

-

The polymerization will result in the formation of a solid polymer.

-

-

Workup and Purification:

-

After the reaction is complete, cool the vessel and carefully vent any unreacted sulfur dioxide.

-

Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran).

-

Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

-

Collect the precipitated polymer by filtration and wash with the non-solvent to remove any unreacted monomers and initiator residues.

-

Dry the polymer under vacuum to a constant weight.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

- 1. Protonation state and fine structure of the active site determine the reactivity of dehydratase: hydration and isomerization of β-myrcene catalyzed by linalool dehydratase/isomerase from Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]

An In-depth Technical Guide to the Spectroscopic Data of Myrcenol Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

IUPAC Name: 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol Molecular Formula: C₁₀H₁₈O₃S Molecular Weight: 218.31 g/mol

The structure of myrcenol sulfone is characterized by a sulfolene ring (a dihydrothiophene 1,1-dioxide) attached to a hydroxylated isohexyl side chain.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for similar chemical environments and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -C(CH₃)₂OH | ~ 1.2 | Singlet | - |

| -CH₂- | ~ 1.5 - 1.7 | Multiplet | - |

| -CH₂-C= | ~ 2.3 - 2.5 | Multiplet | - |

| =CH- | ~ 5.8 - 6.0 | Broad Singlet | - |

| -CH₂-SO₂- | ~ 3.8 - 4.0 | Singlet | - |

| -OH | Variable | Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C(CH₃)₂OH | ~ 29 - 31 |

| -C(CH₃)₂OH | ~ 70 - 72 |

| -CH₂- | ~ 22 - 24 |

| -CH₂- | ~ 40 - 42 |

| -CH₂-C= | ~ 25 - 27 |

| =C- | ~ 125 - 128 |

| =CH- | ~ 120 - 123 |

| -CH₂-SO₂- | ~ 55 - 58 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Alkane) | Stretching | 2850 - 3000 | Medium-Strong |

| S=O (Sulfone) | Asymmetric Stretching | 1300 - 1350 | Strong |

| S=O (Sulfone) | Symmetric Stretching | 1120 - 1160 | Strong |

| C=C (Alkene) | Stretching | 1640 - 1680 | Weak-Medium |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment |

| 218 | [M]⁺ (Molecular Ion) |

| 200 | [M - H₂O]⁺ |

| 154 | [M - SO₂]⁺ |

| 136 | [M - SO₂ - H₂O]⁺ |

| 59 | [C₃H₇O]⁺ |

Experimental Protocols

The following provides a detailed, hypothetical methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This two-step synthesis involves the formation of a cyclic sulfone from myrcene and sulfur dioxide, followed by hydration of the isolated double bond.

Step 1: Synthesis of Myrcene Sulfone

-

In a high-pressure reaction vessel, charge with β-myrcene (1 equivalent).

-

Cool the vessel to -20°C and condense liquid sulfur dioxide (1.1 equivalents) into the vessel.

-

Seal the vessel and allow it to warm to room temperature.

-

Stir the reaction mixture at 60°C for 24 hours.

-

Cool the vessel to room temperature and carefully vent the excess sulfur dioxide in a fume hood.

-

Dissolve the crude product in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude myrcene sulfone.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydration of Myrcene Sulfone to this compound

-

Dissolve the purified myrcene sulfone (1 equivalent) in a mixture of tetrahydrofuran and water (3:1).

-

Add a catalytic amount of sulfuric acid (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to determine the exact mass of the molecular ion and confirm the elemental composition.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound from β-Myrcene.

Experimental Workflow for Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

The Stability and Reactivity of Myrcene Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcene sulfone, a cyclic sulfone, is a pivotal intermediate in the synthesis of myrcenol, a valuable terpenoid alcohol used in the fragrance industry and as a precursor for other synthetic perfumes.[1][2] Understanding the stability and reactivity of myrcene sulfone is critical for optimizing the synthesis of myrcenol and for its potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of myrcene sulfone, supported by experimental data and procedural insights.

While the query specified "Myrcenol sulfone," the available scientific literature points to "myrcene sulfone" as the correct and relevant chemical entity in the synthetic pathway to myrcenol. This guide will focus on myrcene sulfone, the Diels-Alder adduct of myrcene and sulfur dioxide.

Chemical Properties and Synthesis

Myrcene sulfone is synthesized through a Diels-Alder reaction between myrcene, a readily available natural diene, and sulfur dioxide.[3][4] This reaction serves to protect the conjugated diene system of myrcene, allowing for selective modification of the isolated double bond. The sulfone group is a relatively inert functional group, which makes it an effective protecting group.[5]

General Physical and Chemical Properties of Sulfones:

-

Polarity: The sulfonyl group (R-S(=O)₂-R') is highly polar, which can influence the solubility and chromatographic behavior of the molecule.

-

Stability: Sulfones are generally stable compounds, resistant to oxidation and reduction under many conditions.[5][6] They are more stable than the corresponding sulfoxides.

-

Reactivity: The sulfonyl group is electron-withdrawing, which can affect the reactivity of adjacent atoms.[6]

Stability of Myrcene Sulfone

Myrcene sulfone exhibits thermal stability, but it can undergo retro-Diels-Alder reaction upon heating to regenerate myrcene and sulfur dioxide. This thermal decomposition is a key step in the synthesis of myrcenol, where the sulfone is removed after the hydration of the isolated double bond.

| Condition | Observation | Relevance | Citation |

| Heating | Decomposes to myrcene and sulfur dioxide. | Regeneration of the diene system for myrcenol formation. | [3][4] |

| Strong Acids | Can lead to the formation of derivatives like 4,4-dimethyl 2,2-dioxo 1, 2, 4, 5, 6, 7-hexahydrobenzo [c] thiophene. | Important consideration for acidic reaction conditions. | [7] |

| Strong Oxidizing Agents | Generally stable, but strong oxidizing agents should be avoided. | General precaution for handling sulfones. | [6] |

| Normal Conditions | Generally stable. | Suitable for storage and handling under standard laboratory conditions. | [6] |

Reactivity of Myrcene Sulfone

The primary reactivity of interest for myrcene sulfone is its role as a protected diene, allowing for selective reactions on other parts of the molecule.

Hydration

The isolated double bond in myrcene sulfone can be selectively hydrated to form a tertiary alcohol. This reaction is typically carried out using a cold acetic acid-sulfuric acid mixture.[1]

Retro-Diels-Alder Reaction

Following hydration, the resulting tertiary alcohol is heated to induce a retro-Diels-Alder reaction. This step removes the sulfur dioxide and regenerates the diene, yielding the final product, myrcenol.[3][4]

Other Reactions

-

Diels-Alder Reaction: Myrcenol, the product derived from myrcene sulfone, readily undergoes Diels-Alder reactions with dienophiles like acrolein to form cyclohexene derivatives used in fragrances.[2]

-

Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, although it is less reactive than halides.[8]

Experimental Protocols

Synthesis of Myrcenol via Myrcene Sulfone Intermediate

This protocol is a generalized procedure based on descriptions in the literature.[1][3][4]

Step 1: Formation of Myrcene Sulfone (Diels-Alder Reaction)

-

React myrcene with liquid sulfur dioxide in a suitable solvent (e.g., a non-polar organic solvent).

-

The reaction is typically carried out at low to moderate temperatures.

-

The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Upon completion, the myrcene sulfone can be isolated by precipitation or crystallization.

Step 2: Hydration of Myrcene Sulfone

-

Dissolve the myrcene sulfone in a mixture of acetic acid and sulfuric acid at a low temperature (e.g., below 10 °C).

-

Stir the mixture for several hours until the hydration of the isolated double bond is complete.

-

Quench the reaction by carefully adding a base (e.g., sodium hydroxide solution) while maintaining a low temperature.

-

Extract the hydrated myrcene sulfone with an organic solvent.

Step 3: Formation of Myrcenol (Retro-Diels-Alder Reaction)

-

Heat the isolated hydrated myrcene sulfone. The temperature required will depend on the specific substrate and reaction conditions.

-

The heating will cause the elimination of sulfur dioxide and the formation of myrcenol.

-

The myrcenol can be purified by distillation.

Visualizations

Caption: Synthesis pathway of Myrcenol from Myrcene via a Myrcene Sulfone intermediate.

Caption: Experimental workflow for the synthesis of Myrcenol.

Conclusion

Myrcene sulfone is a stable and versatile intermediate in the synthesis of myrcenol. Its stability allows for the selective chemical modification of other parts of the myrcene framework, while its controlled decomposition via a retro-Diels-Alder reaction enables the efficient regeneration of the diene system to yield the desired product. A thorough understanding of the factors influencing the stability and reactivity of myrcene sulfone is essential for the development of efficient and scalable synthetic processes for myrcenol and its derivatives, which are of significant interest to the fragrance and pharmaceutical industries.

References

- 1. EP0112727A2 - Process for producing myrcenol - Google Patents [patents.google.com]

- 2. Myrcenol - Wikipedia [en.wikipedia.org]

- 3. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]

- 4. US4266087A - Process for preparing a myrcenol, cis-ocimenol mixture substantially free of trans-ocimenol - Google Patents [patents.google.com]

- 5. Sulfone - Wikipedia [en.wikipedia.org]

- 6. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]

- 7. EP0446116A1 - Sulfolenes, process for their preparation and use - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Myrcene Sulfone, an Intermediate to Myrcenol

This technical guide provides a comprehensive overview of the synthesis of myrcene sulfone, a key intermediate in the production of myrcenol. Myrcenol is a valuable fragrance and flavor compound, and its synthesis via a sulfone intermediate is a notable application of organosulfur chemistry. This document details the key researchers involved, experimental protocols, and quantitative data, and includes visualizations to elucidate the synthesis pathway.

Introduction to Myrcene Sulfone Synthesis

The synthesis of myrcenol often proceeds through a protective strategy for the conjugated diene system of myrcene. This is achieved by forming a cyclic sulfone, commonly referred to as myrcene sulfone, through a reaction with sulfur dioxide. This intermediate masks the diene, allowing for selective hydration of the isolated double bond. Subsequent thermal elimination of sulfur dioxide regenerates the diene, yielding myrcenol. This method is advantageous as it allows for the production of pure myrcenol, avoiding the formation of ocimenol isomers that can occur with other synthetic routes[1].

The foundational work in this area is detailed in U.S. Patent 3,176,022, which describes the process of producing a cyclic sulfone from myrcene and its subsequent conversion to myrcenol[1][2]. While specific academic researchers are not prominently mentioned in the initial search results, the inventors and assignees of this patent can be considered the key pioneers in this specific synthetic route.

Synthesis Pathway of Myrcene Sulfone

The synthesis of myrcene sulfone involves a [4+1] cycloaddition reaction between myrcene and sulfur dioxide, which can be considered a variation of a Diels-Alder type reaction where sulfur dioxide acts as the dienophile. The resulting cyclic sulfone is then hydrated.

Reaction Scheme

The overall reaction scheme for the formation of myrcenol via myrcene sulfone is as follows:

-

Sulfone Formation: Myrcene reacts with sulfur dioxide (SO₂) to form myrcene sulfone.

-

Hydration: The myrcene sulfone is then hydrated in the presence of an acid catalyst to form a tertiary alcohol.

-

Diene Regeneration: The hydrated myrcene sulfone is heated to eliminate SO₂ and form myrcenol.

Visualization of the Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of myrcene sulfone and its subsequent conversion to myrcenol.

Experimental Protocols

The following are generalized experimental protocols based on the descriptions found in the patent literature[1][2]. Specific details may vary based on the scale and specific equipment used.

Preparation of Myrcene Sulfone

-

Reactants: Myrcene (purified), liquid Sulfur Dioxide (SO₂).

-

Apparatus: A pressure reactor or a sealed vessel capable of handling moderate pressure.

-

Procedure:

-

Myrcene is charged into the reactor.

-

The reactor is cooled, and liquid sulfur dioxide is added. An excess of SO₂ is typically used.

-

The reactor is sealed and allowed to warm to room temperature, or gently heated to initiate the reaction. The reaction is typically carried out under mild conditions without the need for very high temperatures or pressures[3].

-

The reaction mixture is stirred for a period sufficient to ensure complete reaction, which can be monitored by the disappearance of the myrcene starting material.

-